molecular formula C5H2BrFN2O3 B1443523 2-Bromo-5-fluoro-4-nitropyridine 1-oxide CAS No. 935534-40-0

2-Bromo-5-fluoro-4-nitropyridine 1-oxide

Cat. No.: B1443523
CAS No.: 935534-40-0
M. Wt: 236.98 g/mol
InChI Key: ATFPCLRVCOJQTA-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-nitropyridine 1-oxide is a heterocyclic compound with the molecular formula C5H2BrFN2O3 It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a pyridine ring, along with an N-oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide typically involves a two-step process:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-fluoro-4-nitropyridine 1-oxide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: Further oxidation can modify the N-oxide group.

Common Reagents and Conditions:

    Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) or nucleophiles can be used for substitution reactions.

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides (e.g., sodium borohydride) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products:

  • Substitution reactions can yield various derivatives depending on the substituents introduced.
  • Reduction of the nitro group results in the formation of 2-Bromo-5-fluoro-4-aminopyridine 1-oxide.
  • Oxidation can lead to further oxidized products, depending on the conditions used.

Scientific Research Applications

2-Bromo-5-fluoro-4-nitropyridine 1-oxide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of the nitro and N-oxide groups can influence its reactivity and binding affinity to molecular targets, thereby modulating biological pathways.

Comparison with Similar Compounds

    2-Bromo-5-fluoro-4-nitropyridine: Lacks the N-oxide group, making it less reactive in certain oxidation reactions.

    2-Fluoro-5-nitropyridine: Lacks the bromine atom, which can affect its reactivity in substitution reactions.

    4-Nitropyridine N-oxide: Lacks both bromine and fluorine atoms, resulting in different chemical properties and reactivity.

Uniqueness: 2-Bromo-5-fluoro-4-nitropyridine 1-oxide is unique due to the combination of bromine, fluorine, nitro, and N-oxide groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

2-bromo-5-fluoro-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFN2O3/c6-5-1-4(9(11)12)3(7)2-8(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFPCLRVCOJQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C[N+](=C1Br)[O-])F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743598
Record name 2-Bromo-5-fluoro-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935534-40-0
Record name 2-Bromo-5-fluoro-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared analogously to example 83b from 2-bromo-5-fluoropyridine 1-oxide, conc. sulphuric acid and conc. nitric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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